

Application Notes and Protocols for AZD4547 in Laboratory Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4547 is a potent and selective inhibitor of the Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] Dysregulation of the FGF/FGFR signaling pathway is implicated in various cellular processes crucial for cancer development, including proliferation, differentiation, angiogenesis, and cell survival.[1][4] Consequently, AZD4547 has emerged as a valuable tool in cancer research, demonstrating anti-tumor activity in a range of preclinical models.[1][3][5][6] These application notes provide detailed protocols for the use of AZD4547 in laboratory settings to investigate its therapeutic potential and mechanism of action.

Mechanism of Action

AZD4547 is an ATP-competitive inhibitor that selectively targets the kinase domains of FGFR1, FGFR2, and FGFR3, with significantly lower potency against FGFR4.[1][2] Inhibition of these receptors by AZD4547 blocks the phosphorylation of downstream signaling molecules, thereby modulating key cellular pathways such as the Ras/MAPK, PI3K/AKT, and JAK/STAT pathways. [7][8][9] This ultimately leads to decreased cell proliferation, induction of apoptosis, and reduced cell migration in FGFR-dependent cancer cells.[1][7][8] While highly selective for FGFRs, AZD4547 has also been shown to inhibit Tropomyosin-related kinases (TRKA, B, and C) at nanomolar concentrations.[10]





Data Presentation: In Vitro Efficacy of AZD4547

The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values of AZD4547 in various cancer cell lines, providing a reference for selecting appropriate concentrations for in vitro experiments.

Cell Line	Cancer Type	Target	Assay Type	IC50/GI50 (nM)	Reference
KMS11	Multiple Myeloma	FGFR3	Kinase Assay	1.8	[11]
SNU-16	Gastric Cancer	FGFR2	IP-One Assay	6.2	[12]
KG-1	Blood Cancer	FGFR1	IP-One Assay	2.0	[12]
DMS114	Lung Cancer	FGFR1	Proliferation Assay	3	[5]
NCI-H1581	Lung Cancer	FGFR1	Proliferation Assay	111	[5]
KM12(Luc)	Colon Cancer	TPM3- NTRK1	Viability Assay	49.74	[10]
Ba/F3 (TRKA)	-	TRKA	Kinase Assay	8.8	[10]
Ba/F3 (TRKB)	-	TRKB	Kinase Assay	7.6	[10]
Ba/F3 (TRKC)	-	TRKC	Kinase Assay	1.0	[10]
OVCAR3	Ovarian Cancer	FGFR	CCK-8 Assay	~7,180	[1]
OVCAR8	Ovarian Cancer	FGFR	CCK-8 Assay	~11,460	[1]



Experimental Protocols In Vitro Assays

1. Cell Viability Assay (MTT/CCK-8)

This protocol is designed to assess the effect of AZD4547 on the proliferation of cancer cells.

Materials:

- Cancer cell lines of interest
- 96-well plates
- Complete growth medium (specific to cell line)
- AZD4547 (stock solution prepared in DMSO)[11][13]
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent[1]
- Solubilization solution (for MTT assay)
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]
- The following day, treat the cells with a serial dilution of AZD4547 (e.g., 0-10 μM) for 48-72 hours.[1][10] Include a vehicle control (DMSO) group.
- After the incubation period, add 15 μ L of MTT dye solution or 10 μ L of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[1][10]
- For the MTT assay, add 100 μ L of solubilization solution to each well and incubate for 1 hour to dissolve the formazan crystals.[10]



- Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[1][10]
- Calculate the cell viability as a percentage of the vehicle-treated control.
- 2. Western Blot Analysis

This protocol is used to analyze the effect of AZD4547 on the phosphorylation of FGFR and its downstream signaling proteins.

Materials:

- Cancer cell lines
- 6-well plates or culture dishes
- AZD4547
- RIPA buffer with protease and phosphatase inhibitors[14]
- BCA Protein Assay Kit[14]
- SDS-PAGE gels and running buffer
- Nitrocellulose or PVDF membranes[14]
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[14]
- Primary antibodies against p-FGFR, FGFR, p-FRS2, FRS2, p-ERK1/2, ERK1/2, p-AKT, AKT, and β-actin.[1][14]
- HRP-conjugated secondary antibodies[14]
- Chemiluminescence substrate[14]
- Imaging system

Protocol:



- Seed cells and treat with various concentrations of AZD4547 (e.g., 0, 1, 3, 5, 10 μM) for a specified time (e.g., 2 hours).[1] In some cases, cells may be stimulated with FGF to induce pathway activation.[7]
- Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.[14]
- Separate equal amounts of protein (e.g., 30 μ g) by SDS-PAGE and transfer to a membrane. [14]
- Block the membrane with blocking buffer for 1 hour at room temperature.[14]
- Incubate the membrane with primary antibodies overnight at 4°C.[14]
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]
- Detect the protein bands using a chemiluminescence substrate and an imaging system.[14]

In Vivo Assay

1. Mouse Xenograft Model

This protocol describes the use of AZD4547 in a mouse xenograft model to evaluate its in vivo anti-tumor efficacy.

Materials:

- Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)[1][15]
- Cancer cells for implantation
- AZD4547
- Vehicle solution (e.g., 1% Tween 80 in deionized water or DMSO)[1][5]
- Oral gavage needles
- Calipers for tumor measurement

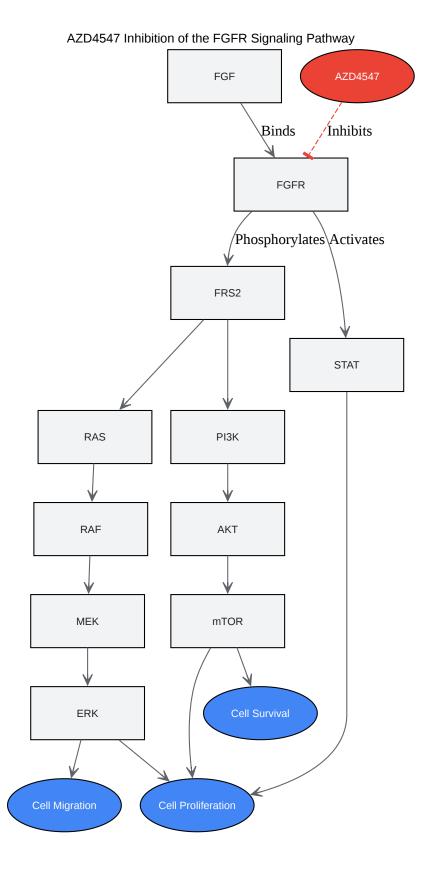


Protocol:

- Subcutaneously implant cancer cells (e.g., 1 x 10^7 cells) into the flank of the mice.[1]
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[5]
- Randomly assign mice to treatment groups (vehicle control and AZD4547).
- Administer AZD4547 orally by gavage at a predetermined dose and schedule (e.g., 12.5 mg/kg once daily or 15 mg/kg every other day).[1][5][11]
- Measure tumor volume with calipers every 2-3 days.
- Monitor the body weight of the mice as an indicator of toxicity.[10]
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).[10][15]

Mandatory Visualization



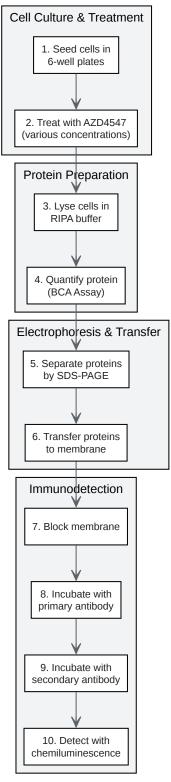


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Figure 1. AZD4547 mechanism of action on the FGFR signaling cascade.



Experimental Workflow for Western Blot Analysis



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Figure 2. A streamlined workflow for performing Western Blot analysis.



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